molecular formula C8H8FNOS B13423764 5-Fluoro-2-methoxybenzenecarbothioamide CAS No. 361548-86-9

5-Fluoro-2-methoxybenzenecarbothioamide

Cat. No.: B13423764
CAS No.: 361548-86-9
M. Wt: 185.22 g/mol
InChI Key: XJXBBVBQQMMGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-methoxybenzenecarbothioamide is an organic compound with the molecular formula C8H8FNO2S It is a derivative of benzenecarbothioamide, where the benzene ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxybenzenecarbothioamide typically involves the reaction of 5-fluoro-2-methoxybenzenamine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbamate. This intermediate is then treated with an alkylating agent, such as methyl iodide, to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxybenzenecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-methoxybenzenecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxybenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methoxyphenylboronic acid: Another fluorinated aromatic compound with similar structural features.

    5-Fluoro-2-methylbenzenecarboximidamide hydrochloride: A related compound with a different functional group.

Uniqueness

5-Fluoro-2-methoxybenzenecarbothioamide is unique due to its specific substitution pattern on the benzene ring, which can confer distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

361548-86-9

Molecular Formula

C8H8FNOS

Molecular Weight

185.22 g/mol

IUPAC Name

5-fluoro-2-methoxybenzenecarbothioamide

InChI

InChI=1S/C8H8FNOS/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4H,1H3,(H2,10,12)

InChI Key

XJXBBVBQQMMGAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.